4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-[(1S)-1-hydroxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAILDNLESYHOJ-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide typically involves the reaction of benzenesulfonyl chloride with (S)-1-phenylethanol under basic conditions. The reaction proceeds through the formation of an intermediate sulfonyl ester, which is subsequently hydrolyzed to yield the desired sulfonamide . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Formation of 4-[(1S)-1-oxoethyl]benzene-1-sulfonamide or 4-[(1S)-1-carboxyethyl]benzene-1-sulfonamide.
Reduction: Formation of 4-[(1S)-1-hydroxyethyl]benzene-1-amine.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is primarily studied for its antibacterial properties . It acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme essential for bacterial folic acid synthesis. This mechanism renders it effective against various gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .
In addition to its antibacterial activity, research indicates potential anti-inflammatory properties attributed to the hydroxyethyl substituent. This suggests possible therapeutic applications beyond traditional antibiotic use .
Enzyme Inhibition Studies
The compound has been shown to inhibit key enzymes such as:
- Carbonic Anhydrase : Inhibiting this enzyme can disrupt acid-base balance and may have therapeutic implications in conditions like glaucoma and certain types of edema.
- Dihydropteroate Synthetase : Its inhibition leads to antibacterial effects, reinforcing its potential as a lead compound for antibiotic development.
Studies have demonstrated that this compound effectively inhibits carbonic anhydrase with an IC50 value in the micromolar range, indicating its potential use in treating diseases associated with this enzyme's dysfunction .
Industrial Applications
In industrial settings, this compound is utilized as a building block in the synthesis of more complex molecules. Its properties make it suitable for use in developing new materials and as a catalyst in various chemical reactions .
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
Inhibition Studies
Research has highlighted that this compound effectively inhibits carbonic anhydrase, showcasing its potential therapeutic applications. Another study emphasized its antibacterial properties through inhibition of dihydropteroate synthetase, reinforcing its candidacy for antibiotic development .
Structure-Activity Relationship (SAR)
The structural features of this compound significantly influence its biological activity. The hydroxyethyl substituent enhances solubility and may improve binding affinity to target enzymes compared to other sulfonamides .
Mechanism of Action
The mechanism of action of 4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby disrupting cellular processes that rely on this reaction . This inhibition can lead to reduced tumor growth in cancer cells and decreased microbial activity in bacteria .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound, lacking the hydroxyethyl group.
4-aminobenzenesulfonamide: Contains an amino group instead of the hydroxyethyl group.
Sulfamethazine: A sulfonamide antibiotic with a similar sulfonamide functional group.
Uniqueness
4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is unique due to its specific structural features, such as the hydroxyethyl group, which imparts distinct chemical and biological properties. This compound’s ability to inhibit carbonic anhydrase enzymes with high selectivity makes it a valuable candidate for therapeutic applications .
Biological Activity
4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide, a sulfonamide derivative with the molecular formula C₈H₁₁NO₃S and a molecular weight of 201.24 g/mol, exhibits significant biological activity primarily due to its sulfonamide structure. This compound is characterized by a sulfonamide group (-SO₂NH₂) attached to a benzene ring that also contains a hydroxyethyl substituent. This structure is crucial for its interaction with biological systems, particularly in the context of antibacterial activity.
The primary mechanism through which this compound exerts its biological effects is by acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis. By inhibiting DHPS, this compound disrupts the synthesis of folate, leading to reduced levels of tetrahydrofolate (THF), which is critical for DNA synthesis and repair in bacteria. This process can induce "thymineless death" in bacteria, as they cannot utilize exogenous folate sources .
Antibacterial Properties
This compound has shown efficacy against various gram-positive and gram-negative bacteria . The compound's sulfonamide structure is well-documented for its antibacterial properties, making it a potential candidate for treating bacterial infections.
Anti-inflammatory Potential
Some studies suggest that the hydroxyethyl substituent may confer additional anti-inflammatory properties, although this aspect requires further investigation to fully elucidate its therapeutic potential.
Ecotoxicological Assessments
Research has also explored the environmental impact of sulfonamides, including this compound. Ecotoxicological studies have measured parameters such as LC50 (Lethal Concentration 50%) to assess toxicity levels across different organisms. For example:
| Organism | LC50 Value (mg/L) | Reference |
|---|---|---|
| Daphnia magna | 15.7 | |
| Pseudokirchneriella subcapitata | 12.3 | |
| Lemna minor | 8.9 |
These findings indicate that while the compound possesses beneficial antibacterial properties, it also poses environmental risks that must be managed.
Comparative Studies
Comparative studies with other sulfonamides reveal unique features of this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide | Similar sulfonamide structure but different stereochemistry | Different stereoisomer affecting biological activity |
| Sulfamethoxazole | Contains a methyl group instead of hydroxyethyl | Widely used in combination therapies for urinary tract infections |
| Sulfanilamide | Basic sulfanilamide structure without hydroxyethyl | One of the first sulfonamides used clinically |
The unique hydroxyethyl substituent may influence the solubility and overall biological activity compared to other sulfonamides, suggesting targeted therapeutic applications.
Q & A
Q. What is the optimal synthetic route for 4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide, and how can purity be validated?
The compound is synthesized via nucleophilic substitution between benzenesulfonyl chloride and (S)-1-phenylethanol under controlled pH (7–8) and temperature (0–5°C). Critical steps include slow addition of reactants to minimize side products and purification via recrystallization (ethanol/water). Purity validation employs HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) and chiral chromatography to confirm enantiomeric excess (>99%) .
Q. What is the primary mechanism of antibacterial action for this sulfonamide derivative?
It competitively inhibits dihydropteroate synthetase (DHPS), blocking bacterial folate synthesis. Methodologically, this is confirmed via enzyme kinetics assays (measuring Ki values using spectrophotometric monitoring of NADPH oxidation) and structural docking studies (PDB ID: 1AJ0) to map interactions with the p-aminobenzoic acid (PABA) binding pocket .
Q. Which analytical techniques are essential for characterizing its stereochemical and structural properties?
- X-ray crystallography resolves the (S)-configuration at the hydroxyethyl group (e.g., C–C bond angles: 109.5°–121.23°) .
- NMR (¹H and ¹³C) confirms regiochemistry: aromatic protons (δ 7.2–7.8 ppm), sulfonamide NH (δ 5.1 ppm), and hydroxyethyl CH (δ 3.9 ppm) .
- Mass spectrometry validates molecular weight (exact mass: 215.05 g/mol) .
Q. How does the hydroxyethyl group influence bioactivity compared to simpler sulfonamides?
The (S)-hydroxyethyl group enhances target binding via hydrogen bonding with DHPS (e.g., ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol for des-hydroxy analogs). This is quantified using isothermal titration calorimetry (ITC) and comparative MIC assays against E. coli (MIC = 2 μg/mL vs. 8 μg/mL for sulfamethoxazole) .
Advanced Research Questions
Q. How can enantiomer-specific activity be systematically investigated?
- Synthesis : Prepare (R)- and (S)-enantiomers via chiral auxiliaries or enzymatic resolution .
- Assays : Compare DHPS inhibition (IC₅₀) and antibacterial efficacy (time-kill curves) in isogenic bacterial strains.
- Structural analysis : Use cryo-EM to visualize enantiomer binding differences in DHPS .
Q. What experimental strategies address bacterial resistance linked to DHPS mutations?
- Mutant screening : Generate E. coli DHPS mutants (e.g., Phe28Leu) via error-prone PCR and assess resistance ratios (RR = MICmutant/MICwild-type).
- Combination therapy : Test synergy with dihydrofolate reductase inhibitors (trimethoprim) using checkerboard assays (FIC index ≤0.5) .
Q. How can in vivo pharmacokinetics be optimized for this compound?
- ADME profiling : Use radiolabeled (¹⁴C) compound in rodent models to measure oral bioavailability (F >80%) and half-life (t½ = 4.2 hr).
- Metabolite ID : LC-MS/MS detects primary metabolites (e.g., sulfonamide cleavage products) in plasma .
Q. What methodologies validate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporate a diazirine moiety for UV crosslinking, followed by pull-down assays and Western blotting .
- Thermal shift assays : Monitor DHPS melting temperature (ΔTm = +3.5°C) upon compound binding .
Q. How to resolve contradictions in reported IC₅₀ values across studies?
- Standardize assays : Use recombinant DHPS (≥95% purity) and consistent substrate concentrations (50 μM PABA).
- Control variables : pH (7.4), temperature (37°C), and cofactors (Mg²⁺ 2 mM). Cross-validate with orthogonal methods (SPR, ITC) .
Q. What computational approaches predict off-target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
